5-amino-6-bromopyridine-3-carbaldehyde
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Overview
Description
5-amino-6-bromopyridine-3-carbaldehyde is a chemical compound with the molecular formula C6H5BrN2O. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of an amino group at the 5th position, a bromine atom at the 6th position, and an aldehyde group at the 3rd position on the pyridine ring .
Scientific Research Applications
5-amino-6-bromopyridine-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme mechanisms and as a building block for bioactive compounds.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
Target of Action
The primary target of 5-Amino-6-bromonicotinaldehyde is Hematopoietic Progenitor Kinase 1 (HPK1), a negative regulator of immune signaling . HPK1 is a high-interest target for the treatment of cancer .
Mode of Action
5-Amino-6-bromonicotinaldehyde interacts with HPK1, inhibiting its function . This inhibition disrupts the normal regulation of immune signaling, potentially enhancing the body’s immune response .
Biochemical Pathways
The downstream effects could include enhanced T cell receptor signaling and cytokine production .
Result of Action
The molecular and cellular effects of 5-Amino-6-bromonicotinaldehyde’s action would likely involve changes in immune response. By inhibiting HPK1, it could potentially enhance immune function, making it a valuable therapeutic for cancer treatment .
Biochemical Analysis
Biochemical Properties
5-Amino-6-bromonicotinaldehyde plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to participate in the formation of oximes and hydrazones, which are important intermediates in organic synthesis . The interactions of 5-amino-6-bromonicotinaldehyde with enzymes such as nicotinamide N-methyltransferase (NNMT) have been studied, revealing its potential to modulate enzyme activity and influence metabolic pathways . Additionally, this compound can form covalent bonds with nucleophilic amino acids in proteins, leading to modifications that can alter protein function and stability.
Cellular Effects
The effects of 5-amino-6-bromonicotinaldehyde on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 5-amino-6-bromonicotinaldehyde can modulate the activity of key signaling molecules, leading to changes in cellular responses to external stimuli . It also affects gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the transcriptional landscape of the cell. Furthermore, this compound can impact cellular metabolism by influencing the activity of metabolic enzymes and altering the flux of metabolites through various pathways.
Molecular Mechanism
The molecular mechanism of action of 5-amino-6-bromonicotinaldehyde involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, through covalent and non-covalent interactions . For example, 5-amino-6-bromonicotinaldehyde can inhibit or activate enzymes by forming covalent bonds with active site residues, leading to changes in enzyme activity. Additionally, this compound can influence gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcriptional activity of target genes . These molecular interactions underpin the diverse biochemical and cellular effects of 5-amino-6-bromonicotinaldehyde.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-amino-6-bromonicotinaldehyde can change over time due to factors such as stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term studies have shown that 5-amino-6-bromonicotinaldehyde can have sustained effects on cellular function, including alterations in gene expression and metabolic activity. These temporal effects are important to consider when designing experiments and interpreting results involving this compound.
Dosage Effects in Animal Models
The effects of 5-amino-6-bromonicotinaldehyde vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and influence metabolic pathways without causing significant toxicity . At higher doses, 5-amino-6-bromonicotinaldehyde can exhibit toxic effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s activity changes dramatically at certain concentration levels. These dosage-dependent effects are critical for understanding the potential therapeutic and toxicological properties of 5-amino-6-bromonicotinaldehyde.
Metabolic Pathways
5-Amino-6-bromonicotinaldehyde is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence the activity of enzymes involved in pyridine nucleotide metabolism, such as NNMT . By modulating the activity of these enzymes, 5-amino-6-bromonicotinaldehyde can alter the levels of key metabolites and affect metabolic flux through different pathways. Additionally, this compound can interact with cofactors such as NAD+ and NADP+, further influencing cellular metabolism and energy production .
Transport and Distribution
The transport and distribution of 5-amino-6-bromonicotinaldehyde within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Once inside the cell, 5-amino-6-bromonicotinaldehyde can interact with binding proteins that facilitate its localization and accumulation in specific regions. These interactions are important for the compound’s biochemical activity and its effects on cellular function.
Subcellular Localization
The subcellular localization of 5-amino-6-bromonicotinaldehyde is influenced by targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through interactions with targeting sequences and transport proteins . The localization of 5-amino-6-bromonicotinaldehyde within these compartments can affect its activity and function, leading to changes in cellular processes and biochemical pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-6-bromopyridine-3-carbaldehyde typically involves the bromination of 3-aminopyridine followed by formylation. One common method is the bromination of 3-aminopyridine using N-bromosuccinimide in acetonitrile . The resulting 5-amino-6-bromopyridine is then subjected to formylation to introduce the aldehyde group at the 3rd position.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
5-amino-6-bromopyridine-3-carbaldehyde can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyridines can be formed.
Oxidation Products: 5-amino-6-bromopyridine-3-carboxylic acid.
Reduction Products: 5-amino-6-bromopyridine-3-methanol.
Coupling Products: Biaryl compounds.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-3-pyridinecarboxaldehyde: Similar structure but lacks the amino group at the 5th position.
3-Amino-6-bromopyridine: Similar structure but lacks the aldehyde group at the 3rd position.
Uniqueness
5-amino-6-bromopyridine-3-carbaldehyde is unique due to the presence of both an amino group and an aldehyde group on the pyridine ring, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
5-amino-6-bromopyridine-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O/c7-6-5(8)1-4(3-10)2-9-6/h1-3H,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEKFIUNVBMPJDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1N)Br)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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